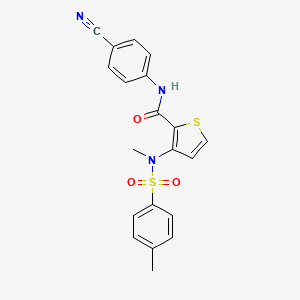
N-(4-cyanophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a piperidinyl group, and a pyridazinyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Piperidinyl Group Introduction: The piperidinyl group can be introduced through a nucleophilic substitution reaction.
Pyridazinyl Group Formation: The pyridazinyl group is formed through a cyclization reaction involving appropriate precursors.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(4-cyanophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development due to its potential biological activities.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of N-(4-cyanophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
N-(4-cyanophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
生物活性
N-(4-cyanophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a carboxamide functional group, and a sulfonamide moiety, which contribute to its biological properties. The presence of the cyanophenyl and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, primarily through interactions with specific protein targets or pathways. For N-(4-cyanophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide, potential mechanisms include:
- Inhibition of Protein Kinases : Similar compounds have been shown to act as inhibitors of various kinases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular responses and has implications in cancer therapy .
- Modulation of Enzyme Activity : The sulfonamide group is known to interact with active sites of enzymes, potentially leading to changes in enzymatic activity that can affect metabolic pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds structurally related to N-(4-cyanophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide have demonstrated:
- Cytotoxic Effects : In vitro studies show that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways .
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .
Antimicrobial Properties
There is also evidence suggesting antimicrobial activity associated with thiophene derivatives. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes may contribute to its effectiveness against a range of pathogens .
Case Studies and Research Findings
-
Case Study on Anticancer Effects :
- A study evaluated a series of thiophene derivatives for their anticancer activity against various human cancer cell lines. N-(4-cyanophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide was included in the screening, showing significant cytotoxicity against breast and lung cancer cells with IC50 values in the low micromolar range .
- High-Throughput Screening :
特性
IUPAC Name |
N-(4-cyanophenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-14-3-9-17(10-4-14)28(25,26)23(2)18-11-12-27-19(18)20(24)22-16-7-5-15(13-21)6-8-16/h3-12H,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJUEYFTPFYCRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














